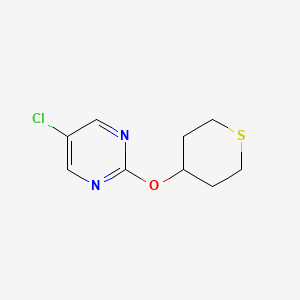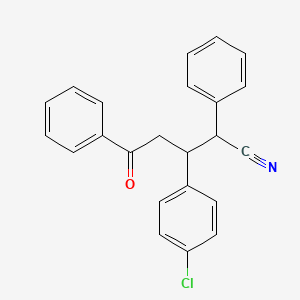![molecular formula C12H18N4O B2752443 1-(4-[3-(Aminomethyl)pyridin-2-yl]piperazin-1-yl)ethan-1-one CAS No. 953739-99-6](/img/structure/B2752443.png)
1-(4-[3-(Aminomethyl)pyridin-2-yl]piperazin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-[3-(Aminomethyl)pyridin-2-yl]piperazin-1-yl)ethan-1-one is a chemical compound with the molecular formula C₁₂H₁₈N₄O. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. This compound features a piperazine ring linked to a pyridine ring, which is further connected to an ethanone group. The presence of an aminomethyl group on the pyridine ring adds to its reactivity and versatility in chemical reactions.
作用機序
Target of Action
Similar compounds have been found to targetMycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis .
Mode of Action
It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . They inhibit the growth of these bacteria, thereby exhibiting their anti-tubercular activity .
Biochemical Pathways
It can be inferred that the compound interferes with the metabolic processes of the mycobacterium tuberculosis h37ra, thereby inhibiting its growth .
Pharmacokinetics
The compound’s significant activity against mycobacterium tuberculosis h37ra suggests that it has good bioavailability .
Result of Action
The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . It inhibits the growth of these bacteria, thereby helping to control the spread of tuberculosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-[3-(Aminomethyl)pyridin-2-yl]piperazin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with a halopyridine derivative.
Introduction of the Ethanone Group: The ethanone group is added via an acylation reaction using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 1-(4-[3-(Aminomethyl)pyridin-2-yl]piperazin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with different substituents replacing the aminomethyl group.
科学的研究の応用
1-(4-[3-(Aminomethyl)pyridin-2-yl]piperazin-1-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and dyes.
類似化合物との比較
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Similar structure with a piperazine and pyridine ring but different functional groups.
1-(Pyridin-2-yl)ethan-1-one: Lacks the piperazine ring and aminomethyl group, resulting in different reactivity and applications.
1-(1-(1H-Imidazol-1-yl)ethyl)pyridin-2(1H)-one: Contains an imidazole ring instead of a piperazine ring, leading to distinct chemical properties.
Uniqueness: 1-(4-[3-(Aminomethyl)pyridin-2-yl]piperazin-1-yl)ethan-1-one is unique due to its combination of a piperazine ring, pyridine ring, and aminomethyl group. This unique structure imparts specific reactivity and binding properties, making it valuable in various scientific research applications.
特性
IUPAC Name |
1-[4-[3-(aminomethyl)pyridin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-10(17)15-5-7-16(8-6-15)12-11(9-13)3-2-4-14-12/h2-4H,5-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBLIXKONMTCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate](/img/structure/B2752364.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile](/img/structure/B2752367.png)
![5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine](/img/structure/B2752369.png)

![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2752372.png)
![(5E)-3-(2-{5-[ethyl(phenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2752374.png)
![Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2752375.png)
![4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2752376.png)

![ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-[(4-iodophenyl)amino]prop-2-enoate](/img/structure/B2752379.png)

![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate](/img/structure/B2752382.png)
